5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid
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Overview
Description
5,5-Dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid is an organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms This particular compound is characterized by its unique structure, which includes a thiazolane ring substituted with a 4-methylphenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA). This reaction proceeds under mild conditions and yields the desired thiazolidine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, including atom economy and cleaner reaction profiles, are often employed to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
5,5-Dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Thiazolidine derivatives are explored for their anti-inflammatory and neuroprotective properties.
Industry: The compound is used in the development of materials with specific rheological properties.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolane ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological macromolecules, thereby exerting its effects .
Comparison with Similar Compounds
5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane: This compound shares a similar structural motif but contains a boron atom instead of sulfur.
Thiazolidine-4-one Derivatives: These compounds have a similar thiazolidine ring but differ in the substituents attached to the ring.
Uniqueness: 5,5-Dimethyl-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a carboxylic acid group and a thiazolane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4S)-5,5-dimethyl-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-8-4-6-9(7-5-8)11-14-10(12(15)16)13(2,3)17-11/h4-7,10-11,14H,1-3H3,(H,15,16)/t10-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGIZGVQGTZGBP-VUWPPUDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC(C(S2)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2N[C@H](C(S2)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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